![molecular formula C23H30N4O B4141298 2-(1-tert-butyl-1H-pyrazol-4-yl)-N,N-diethyl-7,8-dimethylquinoline-4-carboxamide](/img/structure/B4141298.png)
2-(1-tert-butyl-1H-pyrazol-4-yl)-N,N-diethyl-7,8-dimethylquinoline-4-carboxamide
Overview
Description
2-(1-tert-butyl-1H-pyrazol-4-yl)-N,N-diethyl-7,8-dimethylquinoline-4-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "TBHQ" and has been found to possess various biochemical and physiological effects that make it a valuable tool for researchers.
Mechanism of Action
TBHQ exerts its biological effects through various mechanisms of action. It has been shown to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. TBHQ also modulates the activity of various enzymes and proteins, including NF-kappaB, JNK, and caspases, which are involved in cellular signaling pathways.
Biochemical and physiological effects:
TBHQ has been shown to possess various biochemical and physiological effects. It has been found to modulate the activity of various enzymes and proteins, including those involved in cellular signaling pathways, antioxidant defense, and cell cycle regulation. TBHQ has also been shown to possess anti-inflammatory and anticancer properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
TBHQ has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. TBHQ also possesses various biological activities, making it a valuable tool for studying cellular processes. However, one limitation of TBHQ is that it can exhibit cytotoxic effects at higher concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on TBHQ. One area of interest is the development of new derivatives of TBHQ with improved biological activities and reduced cytotoxicity. Another area of interest is the study of TBHQ's potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, more research is needed to elucidate the mechanisms of action of TBHQ and its potential interactions with other compounds.
Scientific Research Applications
TBHQ has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. TBHQ has also been shown to modulate the activity of various enzymes and proteins, making it a valuable tool for studying cellular processes.
properties
IUPAC Name |
2-(1-tert-butylpyrazol-4-yl)-N,N-diethyl-7,8-dimethylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-8-26(9-2)22(28)19-12-20(17-13-24-27(14-17)23(5,6)7)25-21-16(4)15(3)10-11-18(19)21/h10-14H,8-9H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULZLKSAKDPFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=C1C=CC(=C2C)C)C3=CN(N=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-tert-butyl-1H-pyrazol-4-yl)-N,N-diethyl-7,8-dimethylquinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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